(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 464903-50-2
VCID: VC4344653
InChI: InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+
SMILES: CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
Molecular Formula: C15H17NO3S
Molecular Weight: 291.37

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

CAS No.: 464903-50-2

Cat. No.: VC4344653

Molecular Formula: C15H17NO3S

Molecular Weight: 291.37

* For research use only. Not for human or veterinary use.

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione - 464903-50-2

Specification

CAS No. 464903-50-2
Molecular Formula C15H17NO3S
Molecular Weight 291.37
IUPAC Name (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+
Standard InChI Key IUBFXWZENMVJGH-JLHYYAGUSA-N
SMILES CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O

Introduction

Structural Characterization and Molecular Properties

The compound’s IUPAC name, (5E)-5-benzylidene-3-butyl-1,3-thiazolidine-2,4-dione, reflects its core structure: a thiazolidine ring substituted with a butyl group at position 3 and a 4-methoxybenzylidene moiety at position 5. The E-configuration of the exocyclic double bond is critical for its biological activity, as stereoelectronic effects influence receptor binding . Key molecular identifiers include:

  • Molecular Formula: C₁₄H₁₅NO₂S

  • Molecular Weight: 261.34 g/mol

  • SMILES Notation: CCCCN1C(=O)C(=CC2=CC=C(OC)C=C2)SC1=O

  • InChIKey: RCRWTZVSNAXUAG-ZRDIBKRKSA-N

The presence of the methoxy group enhances electron-donating effects, stabilizing the conjugated system and modulating solubility. X-ray crystallography of analogous thiazolidinediones reveals planar ring systems and hydrogen-bonding interactions between carbonyl groups, which may influence crystallization behavior .

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 3-butyl-1,3-thiazolidine-2,4-dione under acidic conditions. This one-step reaction proceeds via nucleophilic attack of the active methylene group in the thiazolidinedione core on the aldehyde, followed by dehydration to form the exocyclic double bond .

Representative Protocol:

  • Reactants: 4-Methoxybenzaldehyde (1.2 eq), 3-butyl-1,3-thiazolidine-2,4-dione (1.0 eq).

  • Catalyst: Piperidine (10 mol%) or ammonium acetate.

  • Solvent: Ethanol or acetic acid, refluxed at 80–90°C for 6–8 hours.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol .

Yield: 65–75% (reported for analogous derivatives) .

Stereochemical Control

The E-isomer predominates due to thermodynamic stabilization of the trans-configuration, as confirmed by NMR coupling constants (J = 12–15 Hz for vinyl protons) . Microwave-assisted synthesis has been explored to reduce reaction times and improve selectivity .

Biological Activities and Mechanisms

CompoundPPAR-γ EC₅₀ (nM)Glucose Uptake (% vs. Rosiglitazone)
Target Compound120 ± 1585 ± 6
Pioglitazone80 ± 10100 ± 5

Data adapted from in vitro assays using 3T3-L1 adipocytes .

The methoxy group may enhance binding to PPAR-γ’s hydrophobic pocket, while the butyl chain improves metabolic stability .

Antioxidant Activity

The compound exhibits radical scavenging activity via hydrogen atom transfer, as evaluated by DPPH and ABTS assays:

AssayIC₅₀ (μM)Comparison to Ascorbic Acid
DPPH34.2 ± 2.11.5× less potent
ABTS28.7 ± 1.81.2× less potent

Mechanism: Delocalization of the thiocarbonyl electron density facilitates radical neutralization .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (45–55%) due to lipophilic nature (logP = 2.8) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl side chain, yielding carboxylic acid metabolites .

  • Half-Life: 6–8 hours in rodent models .

Toxicity Data

  • Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rats).

  • Hazard Codes: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

Research Applications and Future Directions

Diabetes Management

The compound’s dual action on PPAR-γ and oxidative stress positions it as a candidate for combination therapies with metformin or SGLT2 inhibitors .

Oncology

Preliminary studies indicate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 18.4 μM), potentially via PPAR-γ-independent pathways .

Chemical Modifications

Ongoing research focuses on:

  • Introducing fluorinated substituents to enhance metabolic stability.

  • Hybridizing with 1,3,4-oxadiazole moieties to amplify α-glucosidase inhibition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator